(2-Ethyl-6-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Ethyl-6-methylphenyl)thiourea” is a biochemical used for proteomics research . It has a molecular formula of C10H14N2S and a molecular weight of 194.3 .
Synthesis Analysis
Thioureas and their derivatives are organosulfur compounds synthesized by the reaction of various anilines with CS2 . Symmetric thiourea derivatives, such as “this compound”, are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis
Thioureas have a trigonal planar molecular geometry of the N2C=S core . The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O). The C–N bond distances are short .Chemical Reactions Analysis
Thioureas are used as intermediates in several organic synthetic reactions . They have valuable uses in organic synthesis .Scientific Research Applications
Carbon Dioxide Gas Sensing
Ethynylated-thiourea derivatives, including those similar to (2-Ethyl-6-methylphenyl)thiourea, have been used in the development of resistive-type carbon dioxide (CO2) gas sensors. These sensors operate at room temperature and show significant response to CO2, with good regeneration and reproducibility. They are characterized by fast response and recovery times for CO2 absorption and desorption, making them effective for environmental monitoring and control systems (Daud, Wahid, & Khairul, 2019).
Enantioselective Catalysis
Primary amine-thiourea derivatives have been explored as highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes. This includes a broad substrate scope and good-to-excellent diastereoselectivity, particularly in ethyl ketones. Such applications are vital in the field of organic synthesis, where the creation of specific enantiomers of molecules can be crucial (Huang & Jacobsen, 2006).
Organic Crystal Properties
Research on compounds like p-methylphenyl-thiourea and p-chlorophenyl-thiourea has shed light on the molecular structures and electronic functional properties of organic crystals. These studies, which often involve X-ray diffraction methods, contribute to the understanding of crystallographic and electronic properties of materials, which is essential in material science and engineering (Deng & Yang, 1994).
Biological Activities
Thiourea derivatives are studied for their potential biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal properties. For instance, nitrosubstituted acyl thioureas have been synthesized and their interactions with DNA and other biological properties have been examined. Such studies are pivotal in the development of new pharmaceuticals and therapeutic agents (Tahir et al., 2015).
Metal Complexes and Antifungal Activity
N-benzoyl-N'-alkylthioureas and their complexes with metals like Ni(II), Co(III), and Pt(II) are synthesized and characterized for their antifungal activities. Understanding the interactions of thiourea derivatives with metals can lead to the development of new compounds with potential industrial and pharmaceutical applications (del Campo et al., 2004).
Mechanism of Action
Target of Action
Thiourea derivatives, including (2-Ethyl-6-methylphenyl)thiourea, have been found to interact with several targets. These include enzymes such as α-amylase , α-glucosidase , acetylcholinesterase (AChE) , and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including carbohydrate metabolism and neurotransmission .
Mode of Action
The compound interacts with its targets, leading to their inhibition . For instance, it inhibits α-amylase and α-glucosidase, enzymes involved in the breakdown of complex carbohydrates into simple sugars . It also inhibits AChE and BuChE, enzymes that break down acetylcholine, a neurotransmitter, thereby affecting nerve signal transmission .
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. The inhibition of α-amylase and α-glucosidase can impact carbohydrate metabolism, potentially leading to decreased blood glucose levels . The inhibition of AChE and BuChE can affect cholinergic neurotransmission, potentially impacting cognitive function .
Pharmacokinetics
They are metabolized by various enzymatic processes and excreted via the kidneys .
Result of Action
The result of the compound’s action can vary depending on the specific target and the biological context. For instance, inhibition of α-amylase and α-glucosidase can lead to decreased postprandial blood glucose levels, which could be beneficial in managing diabetes . Inhibition of AChE and BuChE can increase acetylcholine levels, potentially improving cognitive function in conditions like Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Safety and Hazards
Future Directions
Thioureas and their derivatives are of huge importance commercially, industrially, and academically . They are frequently used in photographic film, plastics, dyes, elastomers, and textiles . Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides . They have promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against G6Pase .
properties
IUPAC Name |
(2-ethyl-6-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-3-8-6-4-5-7(2)9(8)12-10(11)13/h4-6H,3H2,1-2H3,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTVQPRXZSXDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=S)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.